3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate
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Overview
Description
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one core.
Substitution: Substitution reactions, especially at the methyl groups, can lead to a variety of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The chromen-2-one core structure plays a crucial role in its activity, allowing it to bind to specific receptors and enzymes .
Comparison with Similar Compounds
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant with a similar chromen-2-one core.
Dicoumarol: Another anticoagulant derived from coumarin.
7-hydroxy-4-methyl coumarin: A precursor in the synthesis of various coumarin derivatives.
This compound is unique due to its specific substitution pattern and the presence of the N-[(4-methylphenyl)sulfonyl]-L-leucinate moiety, which imparts distinct biological activities and properties .
Properties
Molecular Formula |
C24H27NO6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C24H27NO6S/c1-14(2)12-21(25-32(28,29)19-9-6-15(3)7-10-19)24(27)30-18-8-11-20-16(4)17(5)23(26)31-22(20)13-18/h6-11,13-14,21,25H,12H2,1-5H3/t21-/m0/s1 |
InChI Key |
NKSKOUYCTWJQJW-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Origin of Product |
United States |
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